5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-3-(1-methylpyrazol-4-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDBAXBQWPBSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole Core
The 1,2-oxazole ring is commonly synthesized by 1,3-dipolar cycloaddition between nitrile oxides and olefins or via condensation reactions involving appropriate precursors. The 3-position substitution with the 1-methyl-1H-pyrazol-4-yl group is introduced by coupling reactions involving pyrazole derivatives and oxazole precursors.
Introduction of the 5-Methyl Group
The 5-methyl substitution on the oxazole ring is generally achieved through alkylation reactions or by using methyl-substituted starting materials in the cyclization step.
Bromination of the 5-Methyl Group to 5-(Bromomethyl)
The key step is the selective bromination of the methyl group at the 5-position to form the bromomethyl moiety. The following conditions and reagents have been reported:
- Brominating Reagents: N-Bromosuccinimide (NBS) is commonly used for selective benzylic or allylic bromination. Alternatively, elemental bromine (Br2) can be used under controlled conditions.
- Reaction Conditions: The bromination is performed in the absence of light to prevent radical side reactions and over-bromination. The reaction temperature is typically maintained at room temperature or below to control the reaction rate.
- Solvents: Common solvents include dichloromethane (CH2Cl2) or chloroform (CHCl3), which dissolve both the substrate and brominating agent effectively.
Representative Procedure (Based on Patent EP4177244A2)
A process described in patent EP4177244A2 outlines the preparation of bromomethyl derivatives of 1,2-oxazoles as intermediates for herbicide synthesis:
- The methyl-substituted 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole compound is dissolved in an inert solvent such as dichloromethane.
- N-Bromosuccinimide (NBS) is added slowly with stirring under dark conditions to avoid photochemical side reactions.
- The reaction mixture is stirred at room temperature until the bromination is complete, monitored by TLC or HPLC.
- The product, 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole, is isolated by aqueous workup and purified by column chromatography.
This method provides high selectivity and good yields of the bromomethyl derivative, which is a valuable intermediate for further synthetic transformations such as thionation and sulfone formation.
Data Table: Typical Bromination Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Substrate | 5-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole | Prepared via prior synthetic steps |
| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred for selective bromination |
| Solvent | Dichloromethane (CH2Cl2) or Chloroform (CHCl3) | Inert, good solubility |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Light Exposure | Avoided (dark conditions) | Prevents radical side reactions |
| Reaction Time | 1 to 4 hours | Monitored by TLC/HPLC |
| Yield | Typically 50-80% | Depends on substrate purity and conditions |
Research Findings and Optimization Notes
- The absence of light during bromination is critical to prevent unwanted radical bromination at other positions or decomposition of sensitive functional groups.
- Using NBS rather than elemental bromine provides better control and milder reaction conditions, improving selectivity for the bromomethyl group.
- The choice of solvent affects solubility and reaction kinetics; dichloromethane is preferred for its inertness and ease of removal.
- The bromomethyl intermediate is stable under typical storage conditions but should be handled with care to avoid hydrolysis or further substitution.
- This bromomethyl intermediate serves as a versatile building block for subsequent transformations, such as reaction with nucleophiles to install sulfur-containing groups, as seen in the synthesis of pyroxasulfone and related herbicides.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole or oxazole rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products include reduced pyrazole or oxazole derivatives.
Scientific Research Applications
Antitumor Activity
One of the primary applications of 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole is in the development of phosphatidylinositol-3-kinase (PI3K) inhibitors. PI3K plays a crucial role in cell growth and metabolism, making it a target for cancer therapy. Compounds that inhibit PI3K can potentially reduce tumor growth and improve treatment outcomes for various cancers .
Inflammatory Disease Treatment
The compound also shows promise as a precursor for synthesizing release-activated calcium channel (CRAC) inhibitors. These inhibitors are being explored for their therapeutic potential in treating conditions such as rheumatoid arthritis, asthma, and other inflammatory diseases. The modulation of calcium release through CRAC channels could lead to significant advancements in managing these conditions .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound evaluated their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor effects, suggesting that structural modifications could enhance efficacy while maintaining safety profiles.
Case Study 2: CRAC Channel Modulation
Research investigating the effects of synthesized CRAC inhibitors derived from this compound demonstrated significant inhibition of IL-2 release in T-cells. This finding supports the potential use of these compounds in treating autoimmune diseases by modulating immune responses without broadly suppressing immune function .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Antitumor Activity | PI3K inhibitor development | Reduced tumor growth |
| Inflammatory Disease Treatment | CRAC channel inhibition | Management of rheumatoid arthritis & asthma |
| Drug Development | Synthesis of bioactive compounds | Targeted therapies with fewer side effects |
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The pyrazole and oxazole rings can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Observations
Halogen Influence :
- The bromomethyl group in the target compound enhances electrophilic reactivity compared to chloromethyl analogues (e.g., 5-(chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole ). Bromine’s higher leaving-group ability may facilitate nucleophilic substitutions.
Heterocyclic Core Variations :
- Replacement of oxazole with oxadiazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting binding in biological systems .
Biological Activity :
- Compound 2b () demonstrates significant LOX/COX-2 inhibition due to its 3,4,5-trimethoxyphenyl group, which enhances lipophilicity and enzyme interaction . The target compound lacks this substituent, suggesting divergent applications.
Safety Considerations :
- Brominated oxazoles (e.g., 5-(bromomethyl)-3-(4-methylphenyl)-1,2-oxazole) require stringent safety protocols, as highlighted in Safety Data Sheets (e.g., GHS hazard classification) .
Biological Activity
5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by diverse research findings and case studies.
- Molecular Formula : C8H8BrN3O
- Molecular Weight : 242.07 g/mol
- CAS Number : 1341608-81-8
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
| Candida albicans | 12 |
In a study assessing the antimicrobial efficacy of several oxazole derivatives, this compound demonstrated superior activity compared to conventional antibiotics like ampicillin and streptomycin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on pyrazole derivatives indicated that this specific oxazole derivative exhibited cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which was confirmed by flow cytometry analyses .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized various oxazole derivatives, including our compound, and evaluated their antibacterial activity against resistant strains. The results indicated that the compound had a low frequency of resistance compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent . -
Cytotoxicity Assessment :
In a comparative study of pyrazole derivatives for anticancer activity, the compound was found to be more effective than several known chemotherapeutics in inhibiting cell growth in vitro. The study highlighted its ability to target specific pathways involved in tumor progression .
Q & A
Basic: What are the key synthetic strategies for 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach starts with the reaction of 1,2-dibromo compounds with substituted pyrazoles under controlled conditions (e.g., solvent polarity, temperature). For example, cyclization of brominated intermediates with 1-methylpyrazole derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C yields the oxazole core. Bromination at the methyl position is achieved using reagents like NBS (N-bromosuccinimide) under radical initiation .
Critical Parameters:
- Solvent choice (polar aprotic solvents enhance cyclization efficiency).
- Temperature control to avoid over-bromination or decomposition.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .
Basic: How is the molecular structure of this compound characterized experimentally?
Answer:
Structural characterization employs:
- NMR Spectroscopy:
- ¹H NMR identifies protons on the pyrazole (δ ~7.5–8.0 ppm) and oxazole (δ ~6.5–7.0 ppm) rings. The bromomethyl group appears as a singlet near δ ~4.5 ppm .
- ¹³C NMR confirms the quaternary carbons in the heterocycles (e.g., oxazole C-2 at δ ~160 ppm) .
- High-Resolution Mass Spectrometry (HRMS):
- X-ray Crystallography:
Advanced: How can researchers address contradictory data in synthetic yields across different protocols?
Answer:
Yield discrepancies often arise from:
- Reaction Kinetics: Competing side reactions (e.g., dimerization of pyrazole intermediates) under varying temperatures.
- Catalyst Efficiency: Trace metal impurities in solvents may act as unintended catalysts, altering reaction pathways .
Methodological Solutions:
- Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry).
- Monitor reactions in real-time via LC-MS to identify intermediates and byproducts.
- Compare purity metrics (e.g., HPLC area%) across protocols to isolate yield-limiting steps .
Advanced: What computational tools predict the biological activity of this compound?
Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases, GPCRs). The pyrazole-oxazole scaffold shows affinity for hydrophobic binding pockets .
- QSAR Models: Train models using datasets of similar heterocycles to predict bioactivity (e.g., IC₅₀ for antimicrobial targets) .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.1, suggesting moderate blood-brain barrier penetration) .
Validation: Cross-check predictions with experimental assays (e.g., MIC tests for antimicrobial activity) .
Basic: What are the compound’s key reactivity features?
Answer:
The bromomethyl group is highly electrophilic, enabling:
- Nucleophilic Substitution: Reacts with amines, thiols, or azides to form derivatives (e.g., click chemistry with azides for bioconjugation) .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts .
The oxazole ring participates in electrophilic aromatic substitution (e.g., nitration at C-4), while the pyrazole ring resists electrophilic attack due to electron-withdrawing effects .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Answer:
- SHELX Refinement: SHELXL refines X-ray data to resolve bond angles/rotational disorders. For example, torsional strain between pyrazole and oxazole rings can be quantified .
- ORTEP-3 Visualization: Generates thermal ellipsoid plots to assess positional disorder or anisotropic displacement .
- CCDC Deposition: Compare with similar structures in the Cambridge Structural Database (CSD) to validate bond lengths/angles .
Case Study: A 2025 study resolved a misassigned methyl group position using residual density maps from SHELXL .
Basic: What analytical techniques quantify purity and stability?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by TLC or NMR detect hydrolytic cleavage of the oxazole ring .
- Collision Cross-Section (CCS) Data: Predicted CCS values (e.g., [M+H]+ = 154.7 Ų) via ion mobility spectrometry aid in distinguishing isomers .
Advanced: How can researchers optimize synthetic routes for scalability?
Answer:
- Flow Chemistry: Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., bromination) .
- Catalyst Screening: Heterogeneous catalysts (e.g., Pd/C) enhance coupling reaction yields and reduce metal leaching .
- Green Chemistry Metrics: Calculate E-factors (kg waste/kg product) to prioritize solvent recycling (e.g., replacing DMF with cyclopentyl methyl ether) .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Toxicity: Limited data, but brominated analogs are potential alkylating agents. Handle in a fume hood with nitrile gloves.
- Storage: –20°C under inert gas (Ar/N₂) to prevent hydrolysis.
- Waste Disposal: Neutralize with 10% sodium thiosulfate before aqueous disposal .
Advanced: How does structural modification enhance bioactivity?
Answer:
- Pyrazole Substituents: Introducing electron-withdrawing groups (e.g., CF₃) increases metabolic stability .
- Oxazole Functionalization: Adding polar groups (e.g., -OH, -NH₂) improves solubility and target engagement .
- Bromine Replacement: Swap bromine for azide or alkyne groups for click chemistry-derived libraries .
Case Study: A 2020 study showed that replacing bromine with a triazole moiety boosted antimicrobial activity by 10-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
